1-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid
Description
This compound features a 9-oxa-1-azaspiro[5.5]undecane core, a spirocyclic structure with oxygen and nitrogen atoms in its ring system. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a protective moiety for amines, commonly used in peptide synthesis due to its base-labile cleavage properties. The carboxylic acid group at position 3 enhances solubility and enables further functionalization. Its molecular weight is estimated to be ~400–450 g/mol, depending on hydration and salt forms.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c27-23(28)17-9-10-25(11-13-30-14-12-25)26(15-17)24(29)31-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22H,9-16H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZUERLTFRVEKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)N(CC1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid typically involves multiple steps, starting with the formation of the spirocyclic core. This can be achieved through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of automated peptide synthesizers can also streamline the production process, particularly for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions
Common reagents used in these reactions include piperidine for Fmoc deprotection, dichloromethane as a solvent, and bases like triethylamine for neutralization. Reaction conditions often involve mild temperatures and controlled pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amine, which can then participate in further coupling reactions .
Scientific Research Applications
1-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in peptide synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid involves its ability to act as a protecting group for amines. The Fmoc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions, facilitating the construction of complex molecular architectures .
Comparison with Similar Compounds
Structural Analogues with Different Protecting Groups
1-[(tert-Butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic Acid
- Structure : Replaces Fmoc with a tert-butoxycarbonyl (Boc) group.
- Molecular Weight : 299.37 g/mol .
- Key Differences :
- Deprotection : Boc is acid-labile (e.g., HCl/TFA), while Fmoc requires base (e.g., piperidine).
- Stability : Boc is more stable under basic conditions, making it suitable for orthogonal protection strategies.
- Applications : Preferred in solution-phase synthesis, whereas Fmoc is standard in solid-phase peptide synthesis (SPPS) .
Benzyl 9-Oxo-3-azaspiro[5.5]undecane-3-carboxylate
- Structure : Benzyl ester instead of carboxylic acid; ketone at position 7.
- Key Differences: Reactivity: The ketone allows for further derivatization (e.g., hydrazone formation). Protection: Benzyl esters require hydrogenolysis for deprotection, unlike Fmoc’s base sensitivity .
Analogues with Modified Spirocyclic Cores
3,9-Diazaspiro[5.5]undecane-3-carboxylic Acid, 9H-Fluoren-9-ylmethyl Ester (CAS 1061755-63-2)
- Structure : Replaces 9-oxa with a second nitrogen (3,9-diaza).
- Molecular Weight : 376.5 g/mol .
- Applications: Used in medicinal chemistry for CNS-targeting scaffolds due to improved bioavailability .
9-(3,4-Dichloro-phenoxy)-3-aza-spiro[5.5]undecane-3-carboxylic Acid tert-Butyl Ester
- Structure: Phenoxy substituent on the spiro ring.
- Key Differences: Lipophilicity: Chlorine atoms enhance lipophilicity, improving blood-brain barrier penetration. Bioactivity: Demonstrated antihypertensive and monoamine reuptake inhibition properties .
Stability and Regulatory Considerations
- Stability : Fmoc derivatives are light-sensitive and require storage at 2–8°C, whereas Boc analogues are more stable under ambient conditions .
Biological Activity
1-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid, a compound characterized by its unique spirocyclic structure, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound is defined by the following chemical formula:
- Molecular Formula: C₁₈H₁₉NO₄
- CAS Number: 2416234-46-1
The structure features a spirocyclic arrangement that contributes to its biological activity, particularly in interactions with various biological systems.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties: The compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell signaling pathways .
- Pain Management: Similar spirocyclic compounds have been implicated in analgesic effects, potentially offering new avenues for pain treatment .
- Cardiovascular Effects: Some studies suggest that these compounds can influence cardiovascular health, possibly through modulation of cell signaling pathways related to heart function .
Comparative Biological Activity
A comparative analysis of similar compounds reveals the following insights:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 1,9-Diazaspiro[5.5]undecane | Anticancer, analgesic | |
| N-Aryl 9-Oxo Fluorene | Apoptosis induction | |
| 3-Oxa-9-Azaspiro[5.5]undecane | Diverse pharmacological profiles |
Case Studies
Several studies have highlighted the potential therapeutic applications of spirocyclic compounds:
- Study on Anticancer Activity: A study evaluated the efficacy of N-aryl-9-oxo derivatives in inducing apoptosis in various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction, suggesting potential as anticancer agents .
- Pain Management Research: Another investigation focused on the analgesic properties of diazaspiro compounds, demonstrating their effectiveness in reducing pain responses in animal models, indicating a promising path for pain management therapies .
- Cardiovascular Study: Research into the cardiovascular effects of similar spirocyclic compounds showed modulation of endothelial function and potential benefits for heart health, warranting further exploration in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
